N-Phenyl L-Z-Valinamide
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Overview
Description
N-Phenyl L-Z-Valinamide is a chemical compound with the molecular formula C19H22N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, an anilinocarbonyl group, and a valinamide moiety.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of valinamide carbamates, which are amino acid fungicides . These compounds are known to target cellulose synthase enzymes found in oomycete plant pathogens . The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that valinamide carbamates, to which n-phenyl l-z-valinamide belongs, are synthesized from phenylalanine and malonyl-coa
Result of Action
It is known that valinamide carbamates, including this compound, exhibit fungicidal activities . The specific effects of this compound’s action require further investigation.
Action Environment
It is known that the use of environmentally friendly and biodegradable green pesticides, such as valinamide carbamates, can address some environmental problems while maintaining crop yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl L-Z-Valinamide can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with benzyl chloroformate to form benzyl L-valinate. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl L-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Phenyl L-Z-Valinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl L-Valinamide
- N-Benzyl L-Valinamide
- N-Phenyl L-Isoleucinamide
Uniqueness
N-Phenyl L-Z-Valinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZWOLATMXPENQ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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